N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine -

N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine

Catalog Number: EVT-5114105
CAS Number:
Molecular Formula: C16H18F3N3O
Molecular Weight: 325.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-(4-Bromophenyl){1′[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

  • Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It exhibits potent antiviral activity against HIV-1. []
  • Relevance: Sch-C, alongside the main compound 1-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine and other compounds discussed in the paper, functions as an allosteric antagonist of the CCR5 receptor, suggesting a shared binding site despite their structural differences. []

4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

  • Compound Description: Sch-D acts as a noncompetitive allosteric antagonist of the CCR5 receptor. [] Similar to Sch-C, it demonstrates potent antiviral properties against HIV-1. []
  • Relevance: Sch-D is another example of a CCR5 receptor antagonist. It shares this mechanism of action with 1-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine and other compounds in the study, indicating they might bind at a common allosteric site on CCR5. []

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

  • Compound Description: UK-427,857 is a non-competitive allosteric antagonist targeting the CCR5 receptor. [] It demonstrates potent antiviral activity against HIV-1. []
  • Relevance: This compound shares its activity as a CCR5 receptor antagonist with 1-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine. This suggests a common binding site on the receptor despite structural variations among these antagonists. []

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

  • Compound Description: TAK779 functions as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It showcases potent antiviral effects against HIV-1. []
  • Relevance: This compound is grouped with 1-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine and others in the study due to their shared mechanism of action as CCR5 receptor antagonists, hinting at a potential common binding site despite structural differences. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

  • Compound Description: 873140 acts as a potent noncompetitive allosteric antagonist of the CCR5 receptor. [] It displays significant antiviral activity against HIV-1. []
  • Relevance: 873140 is similar to 1-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine in its function as a CCR5 receptor antagonist. [] The paper investigates the possibility of these compounds sharing a binding site despite their structural differences. []

Properties

Product Name

N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine

IUPAC Name

N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine

Molecular Formula

C16H18F3N3O

Molecular Weight

325.33 g/mol

InChI

InChI=1S/C16H18F3N3O/c1-22(9-12-4-6-13(7-5-12)16(17,18)19)10-15-20-14(21-23-15)8-11-2-3-11/h4-7,11H,2-3,8-10H2,1H3

InChI Key

LTRCZHPLRTTZFF-UHFFFAOYSA-N

SMILES

CN(CC1=CC=C(C=C1)C(F)(F)F)CC2=NC(=NO2)CC3CC3

Canonical SMILES

CN(CC1=CC=C(C=C1)C(F)(F)F)CC2=NC(=NO2)CC3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.